molecular formula C14H16ClNO B8761423 Oxazole,4-(chloromethyl)-5-methyl-2-[4-(1-methylethyl)phenyl]-

Oxazole,4-(chloromethyl)-5-methyl-2-[4-(1-methylethyl)phenyl]-

Cat. No.: B8761423
M. Wt: 249.73 g/mol
InChI Key: OAJKLGVKPDGGRF-UHFFFAOYSA-N
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Description

Oxazole,4-(chloromethyl)-5-methyl-2-[4-(1-methylethyl)phenyl]- is a heterocyclic compound that contains both an oxazole ring and a chloromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Oxazole,4-(chloromethyl)-5-methyl-2-[4-(1-methylethyl)phenyl]- typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and amides, under acidic or basic conditions.

    Introduction of the Chloromethyl Group: The chloromethyl group can be introduced via chloromethylation reactions, often using reagents like chloromethyl methyl ether or paraformaldehyde in the presence of hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of Oxazole,4-(chloromethyl)-5-methyl-2-[4-(1-methylethyl)phenyl]- may involve:

    Batch or Continuous Flow Reactors: These reactors allow for precise control over reaction conditions, such as temperature and pressure, to optimize yield and purity.

    Purification Techniques: Techniques such as recrystallization, distillation, or chromatography may be employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Oxazole,4-(chloromethyl)-5-methyl-2-[4-(1-methylethyl)phenyl]- can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group is susceptible to nucleophilic attack, leading to substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions to replace the chlorine atom.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the compound.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed to reduce the compound.

Major Products Formed

    Nucleophilic Substitution: Products such as azides or thiocyanates are formed.

    Oxidation: Oxidized derivatives, such as carboxylic acids or ketones, are produced.

    Reduction: Reduced derivatives, such as alcohols or amines, are obtained.

Scientific Research Applications

Oxazole,4-(chloromethyl)-5-methyl-2-[4-(1-methylethyl)phenyl]- has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be used in the development of novel materials with specific properties, such as conductivity or fluorescence.

    Biological Studies: It serves as a probe or ligand in biochemical assays to study enzyme activity or receptor binding.

    Industrial Applications: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of Oxazole,4-(chloromethyl)-5-methyl-2-[4-(1-methylethyl)phenyl]- involves:

    Molecular Targets: The compound may interact with specific enzymes or receptors, leading to modulation of their activity.

    Pathways Involved: The interaction with molecular targets can trigger signaling pathways or biochemical reactions that result in the desired effect.

Comparison with Similar Compounds

Similar Compounds

    4-Chloromethyl-2-(4-isopropyl-phenyl)-thiazole: Similar structure but contains a thiazole ring instead of an oxazole ring.

    4-Chloromethyl-2-(4-isopropyl-phenyl)-imidazole: Contains an imidazole ring instead of an oxazole ring.

Uniqueness

Oxazole,4-(chloromethyl)-5-methyl-2-[4-(1-methylethyl)phenyl]- is unique due to its specific combination of functional groups and ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.

Properties

Molecular Formula

C14H16ClNO

Molecular Weight

249.73 g/mol

IUPAC Name

4-(chloromethyl)-5-methyl-2-(4-propan-2-ylphenyl)-1,3-oxazole

InChI

InChI=1S/C14H16ClNO/c1-9(2)11-4-6-12(7-5-11)14-16-13(8-15)10(3)17-14/h4-7,9H,8H2,1-3H3

InChI Key

OAJKLGVKPDGGRF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(O1)C2=CC=C(C=C2)C(C)C)CCl

Origin of Product

United States

Synthesis routes and methods

Procedure details

38 g of 4,5-Dimethyl-2-(4-(2-propyl)-phenyl)-oxazole 3-oxide are dissolved in 200 ml of chloroform, 16.4 ml of phosphorus oxychloride are added and the mixture is heated under reflux for 30 minutes. The reaction mixture is cooled to 0° C., a slightly alkaline pH is established using ammonia and the mixture is extracted three times with in each case 500 ml of ethyl acetate. The combined organic phases are washed with water and dried over MgSO4 and the solvent is then removed under reduced pressure. The residue is purified on silica gel using the mobile phase n-heptane:ethyl acetate=80:1=>5:1. This gives 10.3 g of 4-chloromethyl-5-methyl-2-(4-(2-propyl)-phenyl)-oxazole as a colorless solid. C14H16CINO (249.74), MS(ESI): 250 (M+H+).
Quantity
38 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
16.4 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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